molecular formula C11H10BrN5 B3026280 Brimonidine-d4 CAS No. 1184971-51-4

Brimonidine-d4

Katalognummer: B3026280
CAS-Nummer: 1184971-51-4
Molekulargewicht: 296.16 g/mol
InChI-Schlüssel: XYLJNLCSTIOKRM-NZLXMSDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brimonidine-d4 (chemical formula: C₁₁H₆D₄BrN₅) is a deuterium-labeled derivative of Brimonidine. It has applications in ophthalmology, particularly for lowering intraocular pressure in glaucoma patients when applied topically as a 0.1% solution .

Vorbereitungsmethoden

Synthesewege:: Brimonidin-d4 kann durch Deuteriumsubstitution in Brimonidin synthetisiert werden. Der spezifische Syntheseweg beinhaltet die Ersetzung von Wasserstoffatomen durch Deuteriumatome an geeigneten Positionen.

Reaktionsbedingungen:: Der Deuteriummarkierungsprozess beinhaltet typischerweise Isotopenaustauschreaktionen unter Verwendung deuterierter Reagenzien. Die detaillierten Reaktionsbedingungen können je nach dem spezifischen Syntheseansatz variieren.

Industrielle Produktion:: Die industrielle Produktion von Brimonidin-d4 kann nach ähnlichen Prinzipien erfolgen, aber spezifische Methoden und Bedingungen sind proprietär und werden möglicherweise nicht öffentlich zugänglich gemacht.

Analyse Chemischer Reaktionen

Brimonidin-d4 kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind für Brimonidin-d4 nicht explizit dokumentiert. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären deuteriummarkierte Derivate der entsprechenden Brimonidin-Produkte.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Brimonidine-d4 is utilized as an internal standard in pharmacokinetic studies to quantify brimonidine levels in biological samples. For instance, in a study comparing the ocular pharmacokinetics of brimonidine and dexamethasone, this compound was employed to assess drug concentrations in ocular tissues following intravitreal administration. The results indicated that the exposure levels of both drugs were significantly affected by the integrity of the blood-retinal barrier (BRB), demonstrating the importance of using deuterated compounds for accurate quantification in complex biological matrices .

Drug Development and Validation

The use of this compound in drug development is significant due to its role in validating analytical methods for measuring brimonidine concentrations. The compound's stability and distinct isotopic signature allow researchers to develop robust high-performance liquid chromatography (HPLC) methods with tandem mass spectrometry (MS/MS) detection. This is crucial for ensuring accurate dosing and efficacy assessments during clinical trials .

Mechanistic Studies

This compound aids in understanding the mechanisms underlying the drug's action. Research has shown that brimonidine exerts its effects through dual mechanisms: reducing aqueous humor production and enhancing uveoscleral outflow, mediated by alpha-2 adrenergic receptor activation . The deuterated form can help isolate these pathways by providing clear metrics on drug behavior without interference from non-deuterated compounds.

Comparative Efficacy Studies

In comparative studies evaluating the efficacy of brimonidine against other treatments for glaucoma, this compound serves as a reference point for assessing relative potency and safety profiles. For example, studies have shown that brimonidine is effective in lowering intraocular pressure (IOP) with fewer systemic side effects compared to traditional beta-blockers, making it a preferred option for patients with comorbid conditions .

Potential Therapeutic Applications

Emerging research suggests that brimonidine may have applications beyond glaucoma treatment. For instance, studies are exploring its neuroprotective effects on retinal ganglion cells and its potential role in managing myopia . The use of this compound in these studies can help elucidate the underlying mechanisms and optimize therapeutic strategies.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Implications
Pharmacokinetic StudiesQuantification of drug levels in biological samplesEnhanced accuracy in measuring drug concentrations
Drug DevelopmentValidation of analytical methodsRobust HPLC-MS/MS methods developed using this compound
Mechanistic StudiesUnderstanding drug action mechanismsDual mechanisms identified: reduced production & enhanced outflow
Comparative Efficacy StudiesEvaluating efficacy against other treatmentsLower IOP with fewer side effects compared to beta-blockers
Potential Therapeutic ApplicationsExploring new uses such as neuroprotection and myopia treatmentPromising results warrant further investigation

Case Studies

  • Ocular Pharmacokinetics Study : In a study involving rabbits with induced BRB breakdown, researchers found that brimonidine exposure was significantly lower in diseased models compared to controls, emphasizing the need for tailored dosing strategies based on ocular health status .
  • Clinical Efficacy Trials : A large-scale trial demonstrated that patients receiving brimonidine experienced significant reductions in IOP over 12 months, reinforcing its efficacy as a long-term treatment option for glaucoma .
  • Neuroprotective Effects : In animal models, brimonidine showed protective effects against neuronal damage from ischemia, suggesting potential applications in treating conditions like glaucoma where neuroprotection is critical .

Wirkmechanismus

Brimonidine-d4, like its non-deuterated counterpart, acts as an α2-AR agonist. It binds to α2-adrenergic receptors, leading to various effects, including vasoconstriction and reduced aqueous humor production in the eye.

Vergleich Mit ähnlichen Verbindungen

Obwohl Brimonidin-d4 aufgrund seiner Deuteriummarkierung einzigartig ist, weist es Ähnlichkeiten mit Brimonidin selbst auf. Zu den anderen verwandten Verbindungen gehören:

Biologische Aktivität

Brimonidine-d4, a deuterated form of brimonidine, is primarily recognized for its role as a selective alpha-2 adrenergic agonist. This compound is utilized in various therapeutic contexts, particularly in ophthalmology for the treatment of conditions such as glaucoma and ocular hypertension. The biological activity of this compound is characterized by its pharmacodynamics, mechanisms of action, and therapeutic applications, which are critical for understanding its efficacy and safety profile.

This compound has a molecular formula of C₁₁H₇D₄BrN₅ and a molecular weight of approximately 296.2 g/mol. It exhibits the following physical properties:

PropertyValue
Density1.8 ± 0.1 g/cm³
Boiling Point432.6 ± 55.0 °C
Melting Point207.5 °C
Flash Point215.4 ± 31.5 °C

This compound acts predominantly as a full agonist at alpha-2 adrenergic receptors (α2-AR). This interaction leads to several physiological effects:

  • Reduction of Intraocular Pressure (IOP) : this compound decreases IOP by reducing aqueous humor production and increasing uveoscleral outflow.
  • Neuroprotective Effects : It has been suggested that brimonidine may exert neuroprotective effects in retinal ganglion cells, potentially delaying the progression of glaucoma.
  • Modulation of Glutamate Transmission : this compound inhibits presynaptic release of glutamate, which may contribute to its neuroprotective properties.

Pharmacodynamics

The pharmacological effects of this compound are dose-dependent and vary based on the route of administration:

  • Intravitreal Administration : Studies have shown that intravitreal injections of brimonidine significantly slow the progression of form-deprivation myopia in animal models, demonstrating superior efficacy compared to topical formulations .
  • Topical Administration : While effective in lowering IOP, topical formulations have shown variable results in terms of systemic absorption and bioavailability due to barriers like the corneal epithelium .

Efficacy in Myopia Treatment

A notable study examined the effects of brimonidine on form-deprivation myopia in guinea pigs. The results indicated that:

  • Intravitreal injections at concentrations of 2 µg/µL and 4 µg/µL significantly reduced axial elongation compared to control groups (p < 0.05) over a treatment period of 21 days.
  • Topical administration did not yield significant changes in axial length or refractive error .

Toxicological Concerns

Brimonidine has been associated with neuropsychiatric adverse events, particularly in pediatric populations. A case report highlighted transient encephalopathy following accidental exposure to brimonidine, underscoring the importance of careful dosage and monitoring in vulnerable populations .

Summary Table of Biological Activities

ActivityEffectReference
IOP ReductionSignificant decrease with intravitreal use
NeuroprotectionInhibition of glutamate release
Myopia Progression InhibitionEffective at specific doses intravitreally
ToxicityRisk of neuropsychiatric events

Eigenschaften

IUPAC Name

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)/i5D2,6D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLJNLCSTIOKRM-NZLXMSDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brimonidine-d4
Reactant of Route 2
Reactant of Route 2
Brimonidine-d4
Reactant of Route 3
Reactant of Route 3
Brimonidine-d4
Reactant of Route 4
Reactant of Route 4
Brimonidine-d4
Reactant of Route 5
Brimonidine-d4
Reactant of Route 6
Reactant of Route 6
Brimonidine-d4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.